(1-(4-Chlorophenyl)cyclopentyl)methanamine
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Overview
Description
The compound "(1-(4-Chlorophenyl)cyclopentyl)methanamine" is not directly mentioned in the provided papers. However, there is a related compound discussed in the first paper, which is a derivative of 1-(4-Chlorophenyl) cyclopropyl with a piperazine moiety, specifically "[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone" . This compound and its derivatives were synthesized and characterized for their potential anticancer and antituberculosis properties.
Synthesis Analysis
The synthesis of the related compound involved a reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives . This method is a common synthetic route for the preparation of amine derivatives and involves the reduction of an imine, which is formed by the reaction of an aldehyde or ketone with an amine. Although the exact synthesis of "(1-(4-Chlorophenyl)cyclopentyl)methanamine" is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of the related compound was characterized by elemental analysis and spectral studies . These techniques are crucial for confirming the identity and purity of synthesized compounds. Spectral studies typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, which provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
The paper does not provide specific details on the chemical reactions of the synthesized compounds beyond their synthesis . However, the reactivity of such compounds can be inferred based on their functional groups. For instance, the presence of a piperazine ring suggests potential reactivity at the nitrogen atoms, which could be exploited in further chemical transformations or biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperazine derivatives are not explicitly detailed in the abstract . However, such properties are typically influenced by the presence of functional groups, molecular geometry, and intermolecular forces. For example, the chlorophenyl group could affect the compound's lipophilicity, which in turn might influence its biological activity and solubility.
Anticancer and Antituberculosis Studies
The synthesized piperazine derivatives were screened for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and for antituberculosis activity using Middlebrook 7H-9 broth and the standard strain of M. tb H37Rv . Compounds 3a and 3c showed anticancer activity, while compounds 3a, 3b, and 3c exhibited significant antituberculosis activity. Notably, compound 3c demonstrated both anticancer and antituberculosis effects, highlighting its potential as a dual-purpose therapeutic agent.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Some research focuses on the synthesis of related compounds, such as (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl) methanamine. This compound was synthesized using technical grade chlorfenapyr and identified as a hapten of chlorfenapyr (Liu ShunZi & Xu Han-hong, 2009).
Chemical Reactions and Complexes
Chemical Reactions : Studies have been conducted on the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes, involving similar compounds (Şemistan Karabuğa et al., 2015).
Complex Formation : Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes involves related compounds like 6-Phenyl-2,2‘-bipyridines, which include aryl derivatives similar to (1-(4-Chlorophenyl)cyclopentyl)methanamine (S. Lai et al., 1999).
Anticancer and Antimicrobial Agents
Anticancer Properties : Some compounds, such as 1,3-oxazole clubbed pyridyl-pyrazolines, show promise as anticancer and antimicrobial agents. These compounds are synthesized using similar chemical structures and studied for their biological activity (Kanubhai D. Katariya et al., 2021).
Antimicrobial Activity : New 1,3-oxazole compounds, synthesized through reactions involving similar compounds, have shown potential as antimicrobial agents in various studies (Ganesh Shimoga et al., 2018).
Novel Drug Candidates
Sertraline Synthesis : There has been significant research into the synthesis of sertraline, an antidepressant, which involves intermediate compounds related to (1-(4-Chlorophenyl)cyclopentyl)methanamine (Krisztina Vukics et al., 2002).
Biased Agonists for Antidepressants : Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which are structurally similar, have been designed as "biased agonists" of serotonin 5-HT1A receptors and suggest potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).
Other Applications
- Corrosion Protection : Studies have shown that compounds like 1-(2-chlorophenyl)methanamine, structurally related to (1-(4-Chlorophenyl)cyclopentyl)methanamine, can be effective as corrosion inhibitors in industrial settings (R. Singh & R. Kumar, 2014).
Safety and Hazards
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXNEBZTTYBJJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)methanamine | |
CAS RN |
75180-51-7 |
Source
|
Record name | [1-(4-chlorophenyl)cyclopentyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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